2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains both a thiazole ring and a sulfanyl group. The presence of these functional groups makes it a compound of interest in various fields of chemistry and biology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with 4-methylbenzenethiol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps would be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups, in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can also form interactions with biological molecules, contributing to the compound’s overall biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific combination of the thiazole ring and the sulfanyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. The presence of the 4-methylphenyl group further enhances its uniqueness by providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-9-2-4-10(5-3-9)17-8-11(15)14-12-13-6-7-16-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAXWAPNWTEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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